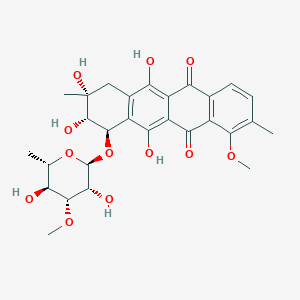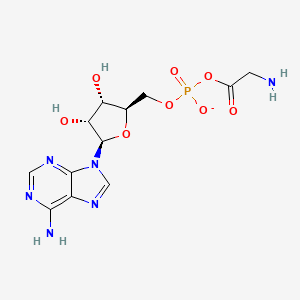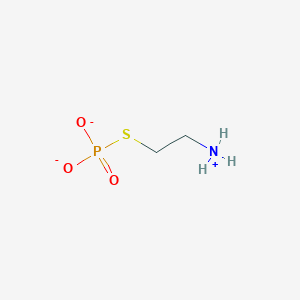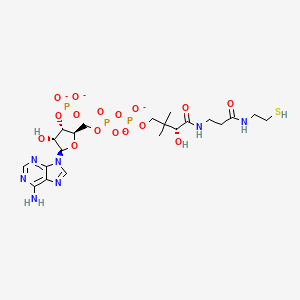
coenzyme A(4-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coenzyme A(4-) is tetraanion of coenzyme A. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a coenzyme A.
Applications De Recherche Scientifique
Neurodegeneration and Pantothenate Kinase Deficiency
Coenzyme A plays a crucial role in neurodegeneration associated with pantothenate kinase deficiency. Its precursor, S-acetyl-4′-phosphopantetheine, has shown potential in treating neurodegeneration caused by mutations in the pantothenate kinase 2 gene. This therapeutic strategy involves generating Coenzyme A precursors downstream of the defective step in the pathway (Di Meo et al., 2017).
Metabolic Disorders and Cardiomyopathy
Coenzyme A is critical in various metabolic processes. Mutations in the phosphopantothenoylcysteine synthetase (PPCS), a key enzyme in CoA biosynthesis, have been linked to autosomal-recessive dilated cardiomyopathy, highlighting CoA's significance in cardiac health (Iuso et al., 2018).
Redox Regulation and Protein CoAlation
Coenzyme A is involved in redox regulation through protein CoAlation, a post-translational modification where CoA is covalently attached to cysteine thiols in proteins. This process is critical in cellular responses to oxidative and metabolic stress (Tsuchiya et al., 2017).
Regulation of Metabolic Pathways
The concentration of CoA in cells is key in controlling the output of various metabolic pathways. Changes in CoA levels are important for maintaining metabolic flexibility and glucose homeostasis, particularly in conditions like diabetes (Jackowski & Leonardi, 2014).
Lipogenesis and Hypoxia
Coenzyme A is vital in lipogenesis, especially under hypoxia. Cells utilize reductive metabolism of α-ketoglutarate to synthesize AcCoA for lipid synthesis in hypoxic conditions, demonstrating CoA's role in adapting to varying oxygen levels (Metallo et al., 2011).
Biocatalytic Processes
CoA is crucial in biocatalytic processes for synthesizing high-value products like antibiotics and vitamins. Efficient CoA regeneration systems are essential for exploiting its synthetic potential in chemical synthesis (Mordhorst et al., 2017).
Autophagy Regulation
Coenzyme A regulates autophagy, a cellular process of self-digestion. Nutrient starvation leads to depletion of AcCoA, triggering autophagy. This regulation is critical in balancing cellular catabolism and anabolism (Mariño et al., 2014).
CoA in Infection and Chronic Disease
CoA synthesis is essential in the lifecycle of parasites like Toxoplasma gondii, particularly in the establishment of chronic infection, making it a potential target for intervention (Lunghi et al., 2021).
Turnover and Metabolism in Brain and Liver
The turnover rate of CoA in the brain and liver has implications for conditions like pantothenate kinase-associated neurodegeneration. Understanding CoA metabolism in these organs is crucial for developing targeted treatments (Orsatti et al., 2021).
CoA and Protein CoAlation in Redox Regulation
CoA's role extends to redox regulation and thiol protection under oxidative stress. Protein CoAlation, a process of covalently modifying cellular proteins with CoA, is significant in bacterial defense against oxidative stress (Gout, 2019).
Propriétés
Nom du produit |
coenzyme A(4-) |
|---|---|
Formule moléculaire |
C21H32N7O16P3S-4 |
Poids moléculaire |
763.5 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |
InChI |
InChI=1S/C21H36N7O16P3S/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35)/p-4/t11-,14-,15-,16+,20-/m1/s1 |
Clé InChI |
RGJOEKWQDUBAIZ-IBOSZNHHSA-J |
SMILES isomérique |
CC(C)(COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])[C@H](C(=O)NCCC(=O)NCCS)O |
SMILES canonique |
CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])C(C(=O)NCCC(=O)NCCS)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-[4-O-[2-O-(alpha-L-Fucopyranosyl)-beta-D-galactopyranosyl]-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyloxy]nonanoic acid methyl ester](/img/structure/B1261624.png)

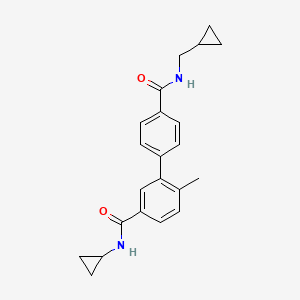
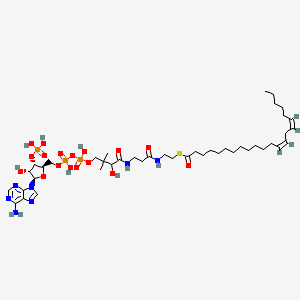
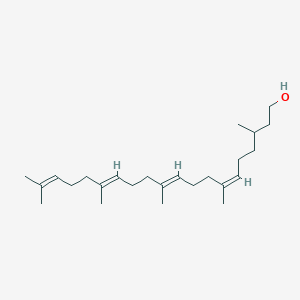
![[(1S,2S,4R)-4-[4-(2,3-dihydro-1H-inden-1-ylamino)pyrrolo[2,3-d]pyrimidin-7-yl]-2-hydroxycyclopentyl]methyl sulfamate](/img/structure/B1261632.png)



